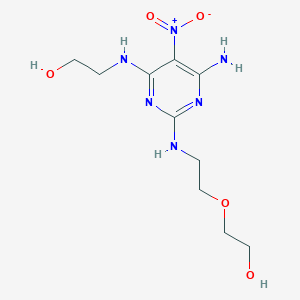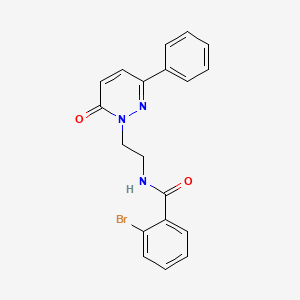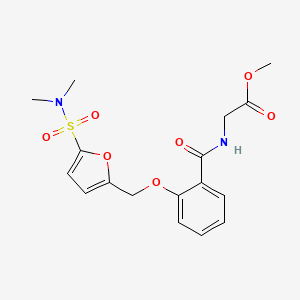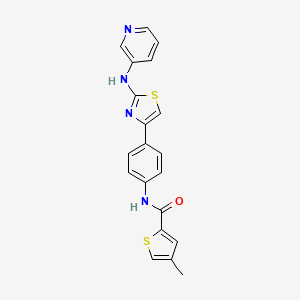
2-Methoxy-5-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-5-(trifluoromethoxy)phenol”, also known as MeOTFMP, is a synthetic compound with the chemical formula C8H6F3O3 . It has a molecular weight of 208.14 . The compound is in liquid form .
Synthesis Analysis
The synthesis of MeOTFMP can be achieved through various methods, including the reaction of 2-methoxyphenol with trifluoromethoxyphenol, the direct reaction of 2-methoxyphenol with chloroform and sodium hydroxide, or the reaction of 2-methoxyphenol with trifluoromethyl iodide and a base.Molecular Structure Analysis
The molecular structure of MeOTFMP can be represented by the InChI code: 1S/C8H7F3O3/c1-13-7-3-2-5 (4-6 (7)12)14-8 (9,10)11/h2-4,12H,1H3 .Applications De Recherche Scientifique
Catalytic Hydrodeoxygenation and Green Chemistry
One notable application of compounds related to 2-Methoxy-5-(trifluoromethoxy)phenol is in the field of green chemistry, particularly in the catalytic hydrodeoxygenation of lignin-derived phenolic monomers. For instance, the aqueous phase catalytic upgrading of eugenol, a classic lignin model compound, to hydrocarbons using Pd/C combined with HZSM-5 zeolite catalysts highlights the potential of methoxy-substituted phenols in biomass conversion technologies. This research underscores the significance of the acidity of zeolites in influencing catalytic performance and product distribution, offering insights into the conversion of renewable resources into valuable chemicals and fuels (Zhang et al., 2014).
Antioxidant Properties and Mechanisms
The structure-antioxidant activity relationship of methoxy and phenolic hydroxyl groups in phenolic acids has been extensively studied. Research findings demonstrate that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can significantly enhance the antioxidant activities of phenolic acids. These studies are crucial in understanding the mechanisms underlying the antioxidant properties of phenolic compounds, providing a foundation for their application in food preservation, pharmaceuticals, and nutraceuticals (Chen et al., 2020).
Chemical Synthesis and Functionalization
In chemical synthesis, methoxy-substituted phenols serve as essential intermediates in the synthesis of complex molecules. For example, the use of a trideuteriomethoxy group for phenol protection in the synthesis of the quinone system of fredericamycin A illustrates the strategic application of methoxy substituents in suppressing unwanted reactions during critical synthetic steps. This approach has implications for the synthesis of antitumor agents and other biologically active compounds, showcasing the versatility of methoxyphenols in organic synthesis (Clive et al., 1991).
Environmental Applications and Pollutant Degradation
Methoxyphenols, including those related to this compound, find applications in environmental science, particularly in the degradation of pollutants. Studies on the hydrodeoxygenation of lignin-derived compounds like 2-methoxy phenol explore the transformation of these substances into less toxic and more environmentally benign products. This research is critical for developing sustainable methods for the treatment of industrial waste and the remediation of polluted environments (Dang et al., 2020).
Propriétés
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORCXQLOOCXXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2703769.png)
![N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide](/img/structure/B2703771.png)




![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2703780.png)
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)
![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)
![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)
![5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2703786.png)
![Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate](/img/structure/B2703789.png)
